molecular formula C11H20N2O2 B8187401 (R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester

(R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester

Cat. No.: B8187401
M. Wt: 212.29 g/mol
InChI Key: HXUGSDLGHNRSJZ-NSHDSACASA-N
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Description

(R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester (CAS: 1158749-79-1) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms (diaza) and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized in pharmaceutical and organic synthesis due to its rigid scaffold, which enhances conformational control in drug design. Its molecular formula is C₁₁H₁₉N₂O₂, with a molecular weight of 213.28 g/mol (approximated from structural analogs) . The Boc group improves solubility in organic solvents and facilitates selective deprotection under acidic conditions, making it a versatile intermediate.

Properties

IUPAC Name

tert-butyl (4S)-1,7-diazaspiro[3.4]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(8-13)4-6-12-11/h12H,4-8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUGSDLGHNRSJZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation via Substitution Reactions

A critical step involves constructing the cyclopropane ring. Patent CN111943893B outlines a route starting from 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivatives. Key steps include:

  • Substitution : Reacting (1-(((4-methoxybenzyl)oxy)carbonyl)aminocyclopropyl)methyl methanesulfonate (Compound I) with ethanolamine in the presence of a base (e.g., CsOH) to form a secondary amine intermediate.

  • Protection : Introducing a benzyl or tert-butyloxycarbonyl (Boc) group to stabilize reactive sites.

Table 1: Representative Substitution Conditions

Starting MaterialReagentBaseSolventTemperatureYieldSource
Compound IEthanolamineCsOHDMSO120°C31%
Compound IBenzylamineK2CO3DCMRT53%

Spirocyclization and tert-Butyl Esterification

Cyclization to form the spiro[3.4]octane system is achieved through intramolecular nucleophilic attack. For example, heating tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate with iodobenzene and CsOH in DMSO at 120°C facilitates spiro ring closure. Subsequent esterification with Boc anhydride or tert-butanol under acidic conditions introduces the protective group.

Table 2: Cyclization and Protection Conditions

IntermediateReagentConditionsYieldSource
Diazaspiro intermediateTrifluoroacetic anhydrideDCM, 0°C → RT65%
Amine intermediateBoc anhydrideDCM, DIEA, RT66%

Reductive Amination for Ring Closure

Sodium triacetoxyborohydride (STAB)-mediated reductive amination is employed to fuse the cyclopropane and piperidine rings. For instance, reacting tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate with 4-((2-fluoro-4-(methylsulfonyl)phenoxy)methyl)cyclohexanone in dichloroethane (DCE) at 45°C for 72 hours yields the spiro product. However, competing side reactions (e.g., alcohol formation) limit yields to 2.3%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • DMSO enhances reaction rates in substitution steps but may promote side reactions at elevated temperatures.

  • Dichloromethane (DCM) is preferred for Boc protection due to its inertness and compatibility with acid-sensitive intermediates.

Table 3: Solvent Impact on Yield

Reaction TypeSolventTemperatureYield
SubstitutionDMSO120°C31%
Reductive AminationDCE45°C2.3%
EsterificationDCMRT66%

Catalytic and Stoichiometric Considerations

  • Cesium hydroxide (CsOH) outperforms weaker bases (e.g., K2CO3) in substitution reactions, achieving 31% yield versus 53% with benzylamine.

  • Excess ethanolamine (2–3 equivalents) is critical for complete conversion in cyclopropane ring formation.

Analytical Characterization

1H-NMR and Mass Spectrometry are pivotal for verifying structural integrity:

  • 1H-NMR : Peaks at δ 1.45 ppm (tert-butyl group) and δ 3.40 ppm (spirocyclic amines) confirm successful protection and cyclization.

  • MS (ESI) : Molecular ion peaks at m/z 209 [(M+H)+] align with theoretical values .

Mechanism of Action

The mechanism by which ®-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, facilitating enantioselective reactions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between (R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester and related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Heteroatoms Substituents Key Applications
(R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester 1158749-79-1 C₁₁H₁₉N₂O₂ 2 N atoms (diaza) Boc group at N6 Drug intermediates, peptide synthesis
2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid tert-butyl ester 1245816-31-2 C₁₁H₁₉NO₃ 1 N, 1 O (oxa/aza) Boc group at N6 Catalysis, asymmetric synthesis
tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate 1234616-51-3 C₁₁H₁₈N₂O₃ 2 N atoms (diaza) Boc group at N2, ketone at C7 Kinase inhibitors, protease inhibitors
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 1260610-71-6 C₁₀H₁₈INO₂ 1 N atom Iodo-methyl substituent, Boc group Radiolabeling, cross-coupling reactions

Notes:

  • Heteroatom Influence : The replacement of a nitrogen with oxygen (e.g., 2-oxa-6-azaspiro) reduces hydrogen-bonding capacity but enhances electron density, favoring nucleophilic reactions .
  • Substituent Effects : The 7-oxo group in tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate introduces a reactive ketone, enabling conjugation or further functionalization .
  • Chirality : The (R)-configuration in the target compound and (R)-2-iodomethyl-pyrrolidine derivative ensures stereochemical precision in asymmetric synthesis .

Physicochemical Properties

  • Solubility: The Boc group enhances solubility in non-polar solvents (e.g., dichloromethane, THF) for all tert-butyl esters. However, the diaza spiro compounds exhibit lower aqueous solubility compared to oxa analogs due to reduced polarity .
  • Stability : The Boc-protected diaza compounds are stable under basic conditions but prone to cleavage with trifluoroacetic acid (TFA) or HCl .

Biological Activity

(R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester is a chiral compound distinguished by its unique spirocyclic structure and potential biological applications. This article explores its synthesis, biological activity, and implications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1158749-79-1
  • MDL Number : MFCD12406509

The compound features a spirocyclic core, which contributes to its biological activity by allowing specific interactions with biological targets.

Synthesis

The synthesis of (R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester typically involves:

  • Formation of the Spirocyclic Core : Achieved through cyclization reactions involving suitable diamines and diesters.
  • Chiral Center Introduction : Utilization of chiral auxiliaries or catalysts to induce asymmetry.
  • Esterification : Finalizing the structure by esterifying the carboxylic acid group with tert-butyl alcohol.

The mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure enables it to fit into binding sites, modulating enzymatic activities and receptor functions.

Pharmacological Studies

Research indicates that (R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating potent antibacterial properties.
Microbial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli0.25
Pseudomonas aeruginosa0.3
  • Anti-inflammatory Activity : The compound has been evaluated for anti-inflammatory effects, showing promising results comparable to standard anti-inflammatory drugs like dexamethasone.

Case Studies

  • Study on Antimicrobial Efficacy : In a study focused on the antibacterial properties of diazaspiro compounds, (R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester demonstrated significant activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
  • Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties of various spirocyclic compounds, where (R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester was found to inhibit pro-inflammatory cytokines effectively .

Scientific Research Applications

Synthesis Pathways

The synthesis of (R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester can be achieved through various methods, often involving multi-step reactions that incorporate other chemical entities. Notably, it serves as an intermediate for synthesizing compounds with significant pharmacological properties.

Key Synthesis Methods:

  • Use as an Intermediate:
    • It is often utilized in the preparation of beta-lactamase inhibitors, which are crucial for combating antibiotic resistance. The compound's structure allows for modifications that lead to the synthesis of 7-oxo-1,6-diazabicyclo[3.2.1]octane derivatives, which exhibit potent antibacterial activity .
  • Formation of Sulfonates:
    • The compound can also be converted into N-protected sulfonates that serve as intermediates in further synthetic pathways leading to complex bicyclic structures with potential therapeutic applications .

(R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester has been studied for its biological activities, particularly in relation to its derivatives:

  • Antibacterial Properties:
    • Compounds derived from (R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid have been shown to inhibit beta-lactamase enzymes, thereby enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains .
  • Potential Antioxidant Activity:
    • Related compounds have been evaluated for antioxidant properties, suggesting that modifications to the spiro framework could yield effective free radical scavengers .

Case Study 1: Synthesis of Beta-Lactamase Inhibitors

A study documented the synthesis of several beta-lactamase inhibitors utilizing (R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester as a key intermediate. These inhibitors demonstrated significant efficacy against various resistant bacterial strains when combined with traditional antibiotics.

Case Study 2: Development of Antioxidants

Research focused on derivatives of (R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid highlighted their potential as antioxidants. The study employed DPPH and FRAP assays to evaluate their free radical scavenging abilities, revealing promising results that warrant further investigation into their therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound is synthesized via enzymatic ketoreduction using Codex® ketoreductase KRED-P3-G09 and NADP+ cofactor under buffered conditions (pH 7.5, 30°C). Key steps include maintaining reaction temperature <33°C, periodic sampling for ^1H NMR analysis, and silica gel chromatography for purification. Enantiomeric excess (>99%) is confirmed via supercritical fluid chromatography (Chiralpak AD-3 column, CO₂/methanol mobile phase) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer : ^1H NMR (400 MHz, CDCl₃) resolves spirocyclic and tert-butyl groups (δ 1.44 ppm). IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) from the ester group. UV-Vis and elemental analysis further validate purity. For intermediates, monitor reaction progress via NMR integration (e.g., ketone reduction to alcohol) .

Q. What handling and storage protocols are recommended for this compound?

  • Methodological Answer : Store refrigerated in tightly sealed containers under dry, well-ventilated conditions. Avoid skin/eye contact and electrostatic discharge. Use ethyl acetate or dichloromethane for extractions; diatomaceous earth filtration minimizes impurities during workup .

Advanced Research Questions

Q. How can researchers optimize reaction yields and scalability in enantioselective synthesis?

  • Methodological Answer : Optimize enzyme loading (e.g., 800 mg KRED-P3-G09 per 40 g substrate) and cofactor (NADP+) regeneration with 2-propanol. Incremental enzyme recharging (200 mg after 23 hours) improves conversion. Scale-up requires nitrogen sparging (100 cc/min) to stabilize reaction kinetics and prevent oxidation .

Q. What mechanistic insights explain the stereochemical outcomes of the enzymatic reduction?

  • Methodological Answer : The ketoreductase KRED-P3-G09 exhibits high stereoselectivity for the (6S)-hydroxy intermediate via hydride transfer to the re face of the ketone. Computational docking studies (not detailed in evidence) could further elucidate active-site interactions. Confirm configuration through X-ray crystallography or Mosher ester analysis .

Q. How can stability studies address decomposition pathways under varying pH or temperature?

  • Methodological Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Buffer compatibility (e.g., potassium phosphate pH 7.5) ensures enzyme activity. For thermal stability, use differential scanning calorimetry (DSC) to identify degradation onset temperatures .

Q. What analytical challenges arise in distinguishing diastereomers or regioisomers during spirocyclic synthesis?

  • Methodological Answer : High-resolution LC-MS (Q-TOF) coupled with chiral columns resolves stereoisomers. For regioisomers, employ 2D NMR (e.g., NOESY to confirm spatial proximity of diaza groups) or isotopic labeling to track bond formation .

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